(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

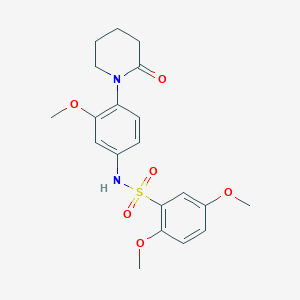

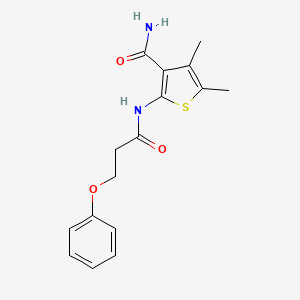

“(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

An efficient one-pot synthetic procedure for [4- ( tert -butyl)-1 H -pyrrol-3-yl] (phenyl)methanone was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H 2 O . This method is very economical for the synthesis of pyrrole derivatives and was successfully utilized with good yields .Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp 3 -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-pot Synthesis Methodology : An efficient one-pot synthesis method for related pyrrole derivatives, such as (4-(tert-butyl)-1H-pyrrol-3-yl)(phenyl)methanone, has been developed, using acetophenone and trimethylacetaldehyde in the presence of TosMIC and LiOH·H2O. This method is economical and yields good results (Kaur & Kumar, 2018).

Activation and Cyclization Processes : Research on tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, closely related to the compound , reveals how their C≡C bonds can be activated by Ag(I) salts, leading to cyclization and the formation of 3,6-diaryl-4-hydroxy-2-pyrones or 2-aryl-4-(arylmethylidene)tetronic acids (Hermann & Brückner, 2018).

Conversions to Enones and Propynones : The compound can be converted to enones and propynones under mild conditions, as evidenced by the conversion of 4-pyridyl propargylic alcohols to (E)-propenones and propynones (Erenler & Biellmann, 2005).

Solvent-Driven Rotamerization : A study of related compounds, 3,4-(Ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, suggests that solvent can significantly influence the equilibrium between different rotameric forms of such compounds, which could be relevant for understanding the behavior of (4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone in various solvents (Lomas, 2001).

Biological and Pharmaceutical Applications

Antimicrobial Activity : Some derivatives of pyridin-4-yl methanones, closely related to the compound , exhibit significant antimicrobial activity, suggesting potential pharmaceutical applications (Kumar et al., 2012).

Copper(II)− and Zinc(II)−Phenoxyl Radical Catalysts : Derivatives such as N,N‘-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine, closely related to the compound of interest, have been synthesized and shown to catalyze the aerobic oxidation of primary alcohols, including methanol, indicating potential applications in catalysis (Chaudhuri et al., 1999).

Optical and Electronic Applications

- Fluorescence Emitters : Research on a series of TADF emitters, including compounds similar to this compound, indicates potential applications in display and lighting due to their high blue electroluminescence efficiencies (Rajamalli et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is not available, related compounds have been studied. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Direcciones Futuras

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-20(2,3)16-9-7-15(8-10-16)19(23)22-13-11-17(14-22)24-18-6-4-5-12-21-18/h4-10,12,17H,11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNBOHWONIHAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874255.png)

![7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2874259.png)

![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)

![Methyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874261.png)

![N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine](/img/structure/B2874263.png)

![N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2874271.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2874274.png)